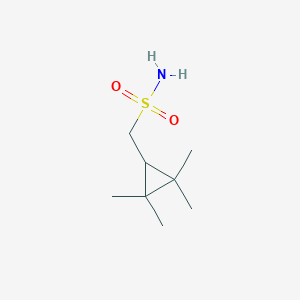
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.29 g/mol This compound is characterized by its unique cyclopropyl ring structure, which is substituted with four methyl groups, making it highly sterically hindered
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,2,3,3-Tetramethylcyclopropylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,2,3,3-tetramethylcyclopropylamine and methanesulfonic acid .
Scientific Research Applications
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is not well-documented. sulfonamides generally exert their effects by mimicking the structure of natural substrates or inhibitors, thereby interfering with biological processes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1-Pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone: Used in synthetic cannabinoids.
2,2,3,3-Tetramethylcyclopropane carboxamide: Studied for its anticonvulsant activity.
Uniqueness
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is unique due to its combination of a highly sterically hindered cyclopropyl ring and a reactive sulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7(2)6(8(7,3)4)5-12(9,10)11/h6H,5H2,1-4H3,(H2,9,10,11) |
InChI Key |
ASIDYEXQYQIDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















